![molecular formula C8H20Cl2N4O2 B588563 (2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride CAS No. 1313730-20-9](/img/structure/B588563.png)
(2S)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride
Overview
Description
NG,NG-dimethyl-L-arginine-d6 (ADMA-d6) (hydrochloride) is intended for use as an internal standard for the quantification of NG,NG-dimethyl-L-arginine by GC- or LC-MS. ADMA is an endogenous inhibitor of nitric oxide synthase (NOS). It is formed from arginine by protein arginine methyltransferases (PRMTs) and degraded by dimethylarginine dimethylaminohydrolases (DDAHs) and alanine-glyoxylate aminotransferase 2 (AGXT2). ADMA levels are increased concomitant with an increase in blood pressure in Dahl salt-sensitive rats fed a high-salt diet. ADMA levels are increased in the plasma in a variety of endothelial dysfunction-related diseases, including hypertension, congestive heart failure, and end-stage renal disease.
Scientific Research Applications
Synthesis of Amino Acid Derivatives : This compound is used in the synthesis of amino acid derivatives. For example, Brinkmann et al. (2000) demonstrated the synthesis of γ,γ-dimethyl and γ,γ-diphenyl substituted α- and β-amino-butyrolactones using l-aspartic acid as a chiral building block, which is relevant to the compound (Brinkmann et al., 2000).
Inhibition of Nitric Oxide Synthases : S-2-amino-5-azolylpentanoic acids, related to the compound, have been studied by Ulhaq et al. (1998) for their potential as inhibitors of nitric oxide synthases. This has implications in medicinal chemistry and pharmacology (Ulhaq et al., 1998).
Asymmetric Synthesis Studies : The compound has been used in studies related to asymmetric synthesis. For instance, Gaucher et al. (1994) explored the diastereoselective cyclization of 2-(N-benzylideneamino)-4-chlorobutyronitriles, which is a related chemical process (Gaucher et al., 1994).
Antibiotic Synthesis : Kinoshita and Mariyama (1975) conducted research on the synthesis of natural amino acids present in antibiotics, such as pyridomycin, which are structurally similar to the compound (Kinoshita & Mariyama, 1975).
Isotope Labelling for Metabolic Studies : Johnson and Poulos (1989) described the use of similar compounds in the isotope labelling of lipids, which aids in the study of long-chain fatty acid metabolism in patients (Johnson & Poulos, 1989).
X-Ray Imaging Applications : Gopan et al. (2021) synthesized a radiopaque compound for potential use in X-ray imaging, demonstrating the application of similar compounds in medical imaging technologies (Gopan et al., 2021).
properties
IUPAC Name |
(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2.2ClH/c1-12(2)11-6-10-5-3-4-7(9)8(13)14;;/h6-7H,3-5,9H2,1-2H3,(H,10,11)(H,13,14);2*1H/t7-;;/m1../s1/i3D,4D2,7D;;/hD2/t3?,7-;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUWLUFYYIWZFK-BHDUGCBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC=NCCCC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CN=CNN(C)C)C([2H])([2H])[C@]([2H])(C(=O)O)N([2H])[2H].Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132472214 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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